molecular formula C8H6N2O2 B12829458 4-Methyl-1H-benzo[d]imidazole-6,7-dione

4-Methyl-1H-benzo[d]imidazole-6,7-dione

Cat. No.: B12829458
M. Wt: 162.15 g/mol
InChI Key: MKSBXTOISNOJDG-UHFFFAOYSA-N
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Description

4-Methyl-1H-benzo[d]imidazole-6,7-dione is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1H-benzo[d]imidazole-6,7-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-1,2-phenylenediamine with an oxidizing agent to form the desired imidazole ring structure . The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1H-benzo[d]imidazole-6,7-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the imidazole ring .

Scientific Research Applications

4-Methyl-1H-benzo[d]imidazole-6,7-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 4-Methyl-1H-benzo[d]imidazole-6,7-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, potentially disrupting metabolic pathways. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: The presence of the methyl group at the 4-position and the dione functionality at the 6,7-positions make it a versatile compound for various chemical and biological studies .

Properties

Molecular Formula

C8H6N2O2

Molecular Weight

162.15 g/mol

IUPAC Name

7-methyl-3H-benzimidazole-4,5-dione

InChI

InChI=1S/C8H6N2O2/c1-4-2-5(11)8(12)7-6(4)9-3-10-7/h2-3H,1H3,(H,9,10)

InChI Key

MKSBXTOISNOJDG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(=O)C2=C1N=CN2

Origin of Product

United States

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